molecular formula C21H21NO5 B6506223 methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate CAS No. 1421515-41-4

methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate

Cat. No. B6506223
CAS RN: 1421515-41-4
M. Wt: 367.4 g/mol
InChI Key: SFXSWFYAJDXCBP-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3-Benzodioxole , which is an organic compound with the formula C6H4O2CH2. It’s classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, 1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole consists of a benzene ring fused with a 1,3-dioxole ring . The exact structure of “methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate” would depend on the specific locations of the substituents on the rings.


Physical And Chemical Properties Analysis

1,3-Benzodioxole is a colorless liquid with a density of 1.064 g/cm³ at 25 °C, a boiling point of 172-173 °C, and a vapor pressure of 1.6 kPa .

Scientific Research Applications

Methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate has been studied for its potential applications in scientific research, including as a research tool for studying the pharmacological effects of drugs, as an inhibitor of enzymes, and as a fluorescent probe for imaging. This compound has also been studied for its potential to be used in molecular modeling and drug design.

Mechanism of Action

The exact mechanism of action of methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory and anticonvulsant effects of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and anticonvulsant effects. It has also been shown to have an inhibitory effect on the activity of certain enzymes, such as COX-2 and LOX. Additionally, this compound has been shown to have an inhibitory effect on the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

Methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate has a number of advantages for laboratory experiments. It is a synthetic compound, so it is easy to obtain and is not susceptible to environmental degradation. Additionally, it is stable and has a long shelf life. However, this compound also has some limitations. It is not water soluble, so it must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, so it must be used in high concentrations.

Future Directions

There are a number of potential future directions for the research and use of methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate. These include further research into its mechanism of action and its potential therapeutic applications. Additionally, further research could be done into its potential use as an inhibitor of enzymes, as a fluorescent probe for imaging, and as a research tool for studying the pharmacological effects of drugs. Additionally, further research could be done into its potential use in molecular modeling and drug design. Finally, further research could be done into its potential use in the development of new drugs and drug delivery systems.

Synthesis Methods

Methyl 4-[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate can be synthesized using a number of methods, including the Williamson ether synthesis, the Michael addition reaction, and the Knoevenagel condensation reaction. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide, producing an ether. The Michael addition reaction involves the addition of an enolate to an aldehyde or ketone, producing an α,β-unsaturated compound. The Knoevenagel condensation reaction involves the reaction of a carbonyl compound with an active hydrogen compound, producing an aldehyde or ketone.

Safety and Hazards

1,3-Benzodioxole has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

properties

IUPAC Name

methyl 4-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-25-21(24)16-4-2-14(3-5-16)15-8-10-22(11-9-15)20(23)17-6-7-18-19(12-17)27-13-26-18/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXSWFYAJDXCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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